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molecular formula C8H10N2O B8448519 1-(cyclopropylmethyl)-1H-imidazole-5-carbaldehyde

1-(cyclopropylmethyl)-1H-imidazole-5-carbaldehyde

Cat. No. B8448519
M. Wt: 150.18 g/mol
InChI Key: YSJLCLMMSAQXFU-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Step 1 of Reference Example 8-47, by use of 1H-imidazole-5-carbaldehyde (400 mg, 4.16 mmol) dissolved in N,N-dimethylformamide (6 mL), potassium carbonate (1.15 g, 8.32 mmol) and (bromomethyl)cyclopropane (0.444 mL, 4.58 mmol), the mixture was stirred and reacted at room temperature for 2 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=30/1, 50/1) was performed to give 1-(cyclopropylmethyl)-1H-imidazole-5-carbaldehyde (212 mg, yield: 34%) and 1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde (209 mg, yield: 33%). 1-(cyclopropylmethyl)-1H-imidazole-5-carbaldehyde
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
0.444 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([CH:6]=[O:7])=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][CH:16]1[CH2:18][CH2:17]1>CN(C)C=O>[CH:16]1([CH2:15][N:1]2[C:5]([CH:6]=[O:7])=[CH:4][N:3]=[CH:2]2)[CH2:18][CH2:17]1.[CH:16]1([CH2:15][N:3]2[CH:4]=[C:5]([CH:6]=[O:7])[N:1]=[CH:2]2)[CH2:18][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
N1C=NC=C1C=O
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.444 mL
Type
reactant
Smiles
BrCC1CC1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, purification by preparative thin-layer chromatography (chloroform/methanol=30/1, 50/1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN1C=NC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C1(CC1)CN1C=NC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08673908B2

Procedure details

According to Step 1 of Reference Example 8-47, by use of 1H-imidazole-5-carbaldehyde (400 mg, 4.16 mmol) dissolved in N,N-dimethylformamide (6 mL), potassium carbonate (1.15 g, 8.32 mmol) and (bromomethyl)cyclopropane (0.444 mL, 4.58 mmol), the mixture was stirred and reacted at room temperature for 2 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=30/1, 50/1) was performed to give 1-(cyclopropylmethyl)-1H-imidazole-5-carbaldehyde (212 mg, yield: 34%) and 1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde (209 mg, yield: 33%). 1-(cyclopropylmethyl)-1H-imidazole-5-carbaldehyde
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
0.444 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([CH:6]=[O:7])=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][CH:16]1[CH2:18][CH2:17]1>CN(C)C=O>[CH:16]1([CH2:15][N:1]2[C:5]([CH:6]=[O:7])=[CH:4][N:3]=[CH:2]2)[CH2:18][CH2:17]1.[CH:16]1([CH2:15][N:3]2[CH:4]=[C:5]([CH:6]=[O:7])[N:1]=[CH:2]2)[CH2:18][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
N1C=NC=C1C=O
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.444 mL
Type
reactant
Smiles
BrCC1CC1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, purification by preparative thin-layer chromatography (chloroform/methanol=30/1, 50/1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN1C=NC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C1(CC1)CN1C=NC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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